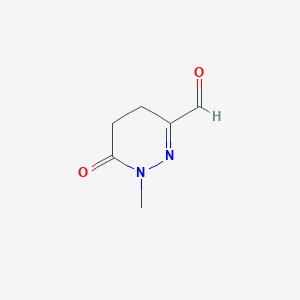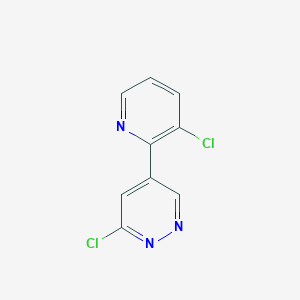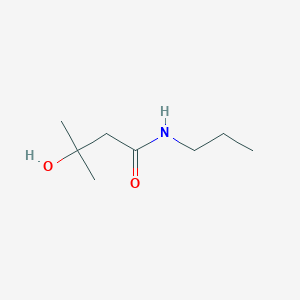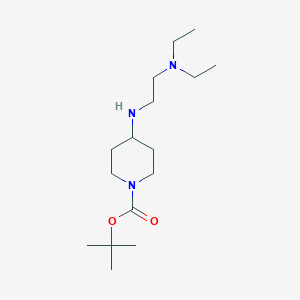
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole is a heterocyclic compound that features both piperidine and isoindole moieties. This compound is of interest due to its potential applications in medicinal chemistry and organic synthesis. The presence of the piperidine ring, a common structural motif in many pharmaceuticals, adds to its significance.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole typically involves the following steps:
Formation of the Isoindole Core: The isoindole core can be synthesized through a cyclization reaction involving an appropriate precursor, such as an ortho-substituted benzylamine.
Attachment of the Piperidine Ring: The piperidine ring is introduced via a nucleophilic substitution reaction, where a piperidine derivative reacts with the isoindole core under basic conditions.
Methylation: The final step involves the methylation of the piperidine nitrogen to obtain the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of automated reactors, continuous flow systems, and stringent quality control measures.
化学反应分析
Types of Reactions
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the isoindole or piperidine rings.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents onto the compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various alkyl or acyl groups.
科学研究应用
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the treatment of neurological disorders.
Industry: It is used in the development of new materials and as a catalyst in various chemical reactions.
作用机制
The mechanism of action of 5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in biological processes.
Pathways Involved: It can modulate signaling pathways related to cell growth, apoptosis, and neurotransmission.
相似化合物的比较
Similar Compounds
4-[(1-Methylpiperidin-4-yl)oxy]aniline: This compound shares the piperidine moiety but differs in the core structure.
1H-Isoindole, 2,3-dihydro-: This compound has a similar isoindole core but lacks the piperidine ring.
Uniqueness
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole is unique due to the combination of the piperidine and isoindole moieties, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields.
属性
分子式 |
C14H20N2O |
|---|---|
分子量 |
232.32 g/mol |
IUPAC 名称 |
5-(1-methylpiperidin-4-yl)oxy-2,3-dihydro-1H-isoindole |
InChI |
InChI=1S/C14H20N2O/c1-16-6-4-13(5-7-16)17-14-3-2-11-9-15-10-12(11)8-14/h2-3,8,13,15H,4-7,9-10H2,1H3 |
InChI 键 |
RRHKHQSEOPKHHR-UHFFFAOYSA-N |
规范 SMILES |
CN1CCC(CC1)OC2=CC3=C(CNC3)C=C2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![2-[2-(aminomethyl)-4-chlorophenoxy]-N-cyclopropylAcetamide](/img/structure/B13867700.png)




![2-(4-Fluorophenyl)-delta-hydroxy-5-(1-methylethyl)-beta-oxo-3-phenyl-4-[(phenylamino)carbonyl]-1H-pyrrole-1-heptanoic Acid](/img/structure/B13867742.png)


![3-[(4-Piperidin-1-ylpiperidin-1-yl)methyl]aniline](/img/structure/B13867762.png)
![3-Amino-4-ethoxythieno[2,3-b]pyridine-2-carboxamide](/img/structure/B13867766.png)
